molecular formula C28H20ClF3N4 B10923240 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B10923240
M. Wt: 504.9 g/mol
InChI Key: AJBMXWNYOUPBIW-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions . The reaction conditions often include the use of solvents like ethanol and bases such as sodium bicarbonate . Industrial production methods may involve high-throughput synthesis techniques to produce the compound in larger quantities .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and bases like sodium bicarbonate. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins by binding to their active sites. This binding can lead to the inhibition of specific biochemical pathways, such as those involved in inflammation and cell proliferation . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .

Properties

Molecular Formula

C28H20ClF3N4

Molecular Weight

504.9 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C28H20ClF3N4/c1-17-8-6-12-20(14-17)25-24(29)26(21-13-7-9-18(2)15-21)36(35-25)27-33-22(19-10-4-3-5-11-19)16-23(34-27)28(30,31)32/h3-16H,1-2H3

InChI Key

AJBMXWNYOUPBIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C5=CC=CC(=C5)C)Cl

Origin of Product

United States

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